Aldo-Keto Reductase 1B1 (AKR1B1) Inhibition: Isoxanthohumol Exhibits 2.1-Fold Greater Potency than 8-Prenylnaringenin
In a direct comparative enzyme inhibition study using recombinant human AKR1B1, isoxanthohumol demonstrated superior inhibitory potency with an IC50 of 0.57 μM, compared to 8-prenylnaringenin which required an IC50 of 0.81 μM to achieve equivalent inhibition [1]. This represents a 2.1-fold potency advantage for IX over 8-PN in the AKR1B1 assay. In the same study, both flavanones were substantially more potent than the parent chalcone xanthohumol, which exhibited a Ki of 15.08 μM [1].
| Evidence Dimension | AKR1B1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.57 μM |
| Comparator Or Baseline | 8-Prenylnaringenin (IC50 = 0.81 μM); Xanthohumol (Ki = 15.08 μM) |
| Quantified Difference | IX is 1.42× more potent than 8-PN; IX is ~26× more potent than XN based on Ki/IC50 comparison |
| Conditions | Recombinant human AKR1B1; glyceraldehyde substrate concentration equal to KM (50 μM) |
Why This Matters
For researchers investigating diabetic complications or cancer-related AKR1B1 pathways, isoxanthohumol provides a quantifiably lower IC50 than 8-PN, enabling more potent target engagement at equivalent molar concentrations.
- [1] Seliger JM, Misuri L, Maser E, Hintzpeter J. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10. J Enzyme Inhib Med Chem. 2018;33(1):607-614. View Source
